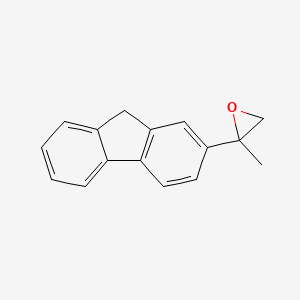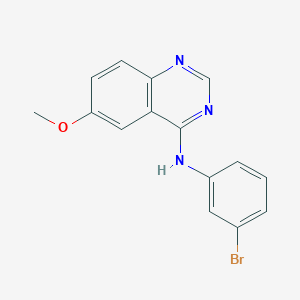![molecular formula C48H30N4 B13867377 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline](/img/structure/B13867377.png)
3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline is a complex organic compound that features a phenanthroline core substituted with carbazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline typically involves multi-step organic reactions. A common approach might include:
Formation of the phenanthroline core: This can be achieved through cyclization reactions involving suitable precursors.
Substitution with carbazole groups: The phenanthroline core can be functionalized with carbazole groups through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
化学反応の分析
Types of Reactions
3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The phenanthroline and carbazole groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts and suitable ligands are often employed in cross-coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups, altering the compound’s properties.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline depends on its specific application:
In catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.
In bioimaging: Functions as a fluorescent probe, binding to specific biomolecules and emitting light upon excitation.
In electronics: Participates in charge transport and light-emitting processes in OLEDs.
類似化合物との比較
Similar Compounds
1,10-phenanthroline: A simpler analog without carbazole substitution, commonly used as a ligand in coordination chemistry.
Carbazole derivatives: Compounds with carbazole groups, used in organic electronics and materials science.
Uniqueness
3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline is unique due to its combination of phenanthroline and carbazole moieties, which confer distinct electronic and photophysical properties, making it suitable for advanced applications in materials science and organic electronics.
特性
分子式 |
C48H30N4 |
|---|---|
分子量 |
662.8 g/mol |
IUPAC名 |
3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C48H30N4/c1-5-13-43-39(9-1)40-10-2-6-14-44(40)51(43)37-23-19-31(20-24-37)35-27-33-17-18-34-28-36(30-50-48(34)47(33)49-29-35)32-21-25-38(26-22-32)52-45-15-7-3-11-41(45)42-12-4-8-16-46(42)52/h1-30H |
InChIキー |
DJUWBDQZDWJWMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CN=C6C(=C5)C=CC7=CC(=CN=C76)C8=CC=C(C=C8)N9C1=CC=CC=C1C1=CC=CC=C19 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)




![N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide](/img/structure/B13867335.png)

![N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide](/img/structure/B13867350.png)
![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)

